molecular formula C12H20O5 B1249753 Pandangolide 1a

Pandangolide 1a

Cat. No. B1249753
M. Wt: 244.28 g/mol
InChI Key: LSLSZASQWJAEHT-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pandangolide 1a is a hexaketide lactone isolated from the sponge-associated fungus Cladosporium sp. It is a diastereoisomer of pandangolide 1. It has a role as a metabolite. It is a hexaketide, a secondary alpha-hydroxy ketone and a macrolide.

Scientific Research Applications

1. Source and Structure

Pandangolide 1a is a hexaketide metabolite derived from marine and terrestrial sources. It was isolated from the ethyl acetate extract of the fungus Cladosporium sp., associated with the Red Sea sponge Niphates rowi, and characterized using NMR techniques and mass spectrometry (Gesner et al., 2005). Another study reported the isolation of pandangolide 1 from Cladosporium oxysporum, an endophyte of the terrestrial plant Alyxia reinwardtii, signifying its presence in diverse ecological niches (Hartanti et al., 2015).

2. Biogenetic Considerations

Research on pandangolide 1a involves understanding its biogenetic origins and structural revisions. A study focused on the 12-membered macrolides thiocladospolides A-D, isolated from Cladosporium cladosporioides, included pandangolide 3 for comparison and structural analysis (Zhang et al., 2019).

3. Synthetic Strategies

The total synthesis of pandangolide 1 has been a subject of research, highlighting the challenges and methodologies in chemically reproducing complex natural compounds. An 18-step synthetic strategy from 1,3-propane diol was developed for pandangolide 1, utilizing techniques like Sharpless asymmetric dihydroxylation and Grubbs ring closing metathesis (Reddy et al., 2019).

4. Antimicrobial Potential

Some studies have investigated the antimicrobial properties of compounds related to pandangolide 1a. For instance, compounds isolated from Cladosporium herbarum, including pandangolide 3, showed antimicrobial activity against Bacillus subtilis and Staphylococcus aureus (Jadulco et al., 2001). This suggests potential applications in combating bacterial infections.

properties

Product Name

Pandangolide 1a

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

(4S,6S,12S)-4,6-dihydroxy-12-methyl-oxacyclododecane-2,5-dione

InChI

InChI=1S/C12H20O5/c1-8-5-3-2-4-6-9(13)12(16)10(14)7-11(15)17-8/h8-10,13-14H,2-7H2,1H3/t8-,9-,10-/m0/s1

InChI Key

LSLSZASQWJAEHT-GUBZILKMSA-N

Isomeric SMILES

C[C@H]1CCCCC[C@@H](C(=O)[C@H](CC(=O)O1)O)O

Canonical SMILES

CC1CCCCCC(C(=O)C(CC(=O)O1)O)O

synonyms

pandangolide 1
pandangolide 1a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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